Absence from the Official EP Impurity Mixture CRS: Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate Requires Independent Procurement, Unlike Impurities A/B/C/E/L/N/O
Methyl 3-(4-cyano-4-(phenylamino)piperidin-1-yl)propanoate (EP Impurity M) is not a component of the European Pharmacopoeia Remifentanil Impurity Mixture Chemical Reference Substance (CRS). The EP-published reference solution is prepared by dissolving 3 mg of the CRS mixture in 2 mL of mobile phase; the mixture is certified to contain only impurities A, B, C, E, L, N, and O [1]. In contrast, seven of the other eight letter-designated EP impurities are supplied within this single CRS vial, enabling their concurrent identification and system suitability testing from one purchased product. Impurity M must be procured as a discrete, separately characterized reference standard—such as Toronto Research Chemicals M218856 or equivalent—adding a mandatory, distinct line item to any ANDA-supporting impurity profiling program . The practical consequence for the analytical laboratory is that the retention-time window corresponding to Impurity M lacks a CRS-based peak assignment, requiring an independent standard to confirm identity by spiking experiments and to establish the limit of quantitation (LOQ) for this unspecified impurity under the ≤0.10% acceptance criterion [2].
| Evidence Dimension | Inclusion in the single-vial EP Impurity Mixture CRS (Y0001884) |
|---|---|
| Target Compound Data | EP Impurity M (CAS 938184-94-2): NOT included in the EP CRS mixture; must be purchased separately |
| Comparator Or Baseline | EP Impurities A, B, C, E, L, N, O: all included together in one EP CRS vial (15 mg total, catalogue code Y0001884) |
| Quantified Difference | 7 of 8 letter-designated impurities covered by 1 CRS vial vs. Impurity M requiring a completely separate procurement and characterization workflow |
| Conditions | Per EP Monograph 2644 / BP 2025 Remifentanil Hydrochloride Related Substances test; reference solution (a) preparation and chromatographic system as prescribed |
Why This Matters
For procurement planning in ANDA-directed analytical development, Impurity M adds a mandatory separate line item and independent characterization burden that does not exist for impurities A, B, C, E, L, N, or O, directly affecting budget, timeline, and system suitability protocol design.
- [1] British Pharmacopoeia 2025 / Ph. Eur. 11.6. Remifentanil Hydrochloride Monograph — Reference solution (a): Dissolve 3 mg of remifentanil impurity mixture CRS (containing impurities A, B, C, E, L, N and O) in mobile phase B and dilute to 2 mL. https://nhathuocngocanh.com/bp/remifentanil-hydrochloride/. Accessed 5 May 2026. View Source
- [2] EDQM Reference Standards Database. Remifentanil Impurity Mixture CRS, catalogue code Y0001884, batch 1, 15 mg per vial, used in monograph 2644. https://crs.edqm.eu/db/4DCGI/View=Y0001884. Accessed 5 May 2026. View Source
